![molecular formula C60H38 B14201253 2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene CAS No. 828269-30-3](/img/structure/B14201253.png)
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its multiple naphthalene units, which are fused together in a unique arrangement
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene typically involves multi-step organic reactions. The process begins with the preparation of individual naphthalene units, which are then subjected to coupling reactions to form the final compound. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the coupling of naphthalene units under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonating agents, nitrating agents.
Major Products
科学的研究の応用
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene exerts its effects is complex and depends on its specific application. In biological systems, it may interact with cellular receptors and enzymes, modulating signaling pathways and gene expression. In materials science, its unique electronic properties are harnessed for the development of advanced electronic devices.
類似化合物との比較
Similar Compounds
2-(naphthalen-2-yl)acetaldehyde: A simpler naphthalene derivative with distinct chemical properties.
2-Naphthylacetic acid: Another naphthalene derivative used in various chemical applications.
Uniqueness
2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene stands out due to its highly fused naphthalene structure, which imparts unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and in scientific research exploring complex organic systems.
特性
CAS番号 |
828269-30-3 |
|---|---|
分子式 |
C60H38 |
分子量 |
758.9 g/mol |
IUPAC名 |
2-naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene |
InChI |
InChI=1S/C60H38/c1-3-7-41-29-43(11-9-39(41)5-1)45-13-15-49-33-51(19-17-47(49)31-45)53-21-23-57-37-59(27-25-55(57)35-53)60-28-26-56-36-54(22-24-58(56)38-60)52-20-18-48-32-46(14-16-50(48)34-52)44-12-10-40-6-2-4-8-42(40)30-44/h1-38H |
InChIキー |
VTGYPFRNMXOTNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=C(C=C5)C=C(C=C6)C7=CC8=C(C=C7)C=C(C=C8)C9=CC1=C(C=C9)C=C(C=C1)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



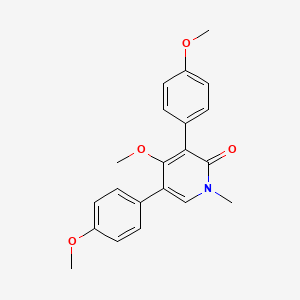
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

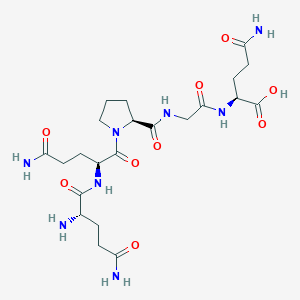
![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14201213.png)
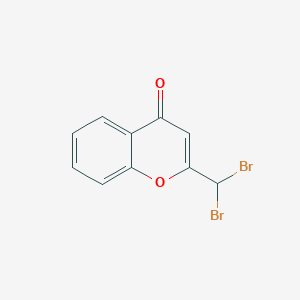
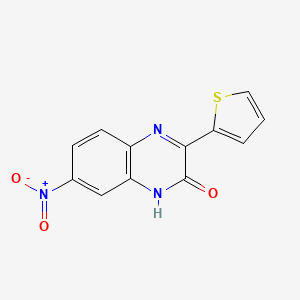
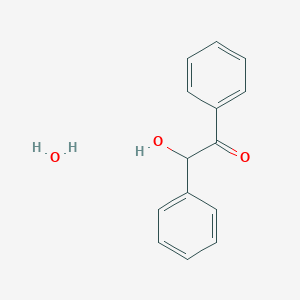
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
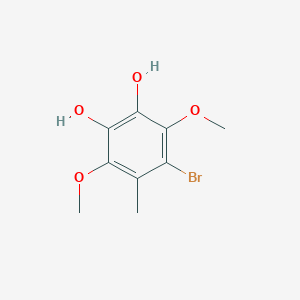
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
